rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate
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Overview
Description
Racemic tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with a formyl group and a methyl group at the 2-position. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate typically involves the following steps:
Formation of Cyclopentyl Carbamate: : The cyclopentyl ring is first functionalized with a carbamate group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).
Introduction of the Formyl Group: : The formyl group is introduced at the 2-position of the cyclopentyl ring through a formylation reaction, often using reagents like formic acid or formylating agents such as Vilsmeier-Haack reagent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, large-scale distillation units, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Racemic tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : The compound can undergo nucleophilic substitution reactions at the carbamate group, where nucleophiles replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: : LiAlH4, catalytic hydrogenation (H2, Pd/C).
Substitution: : Various nucleophiles (e.g., amines, alcohols) in the presence of a suitable solvent.
Major Products Formed
Oxidation: : Cyclopentyl-2-carboxylic acid.
Reduction: : Cyclopentyl-2-amine.
Substitution: : Various substituted cyclopentyl carbamates.
Scientific Research Applications
Racemic tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which racemic tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Racemic tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(1R,2S)-2-formyl-2-methylcyclopentyl]carbamate: : This compound differs in the stereochemistry at the 1- and 2-positions of the cyclopentyl ring.
tert-Butyl N-[(1R,2R)-2-formyl-2-ethylcyclopentyl]carbamate: : This compound has an ethyl group instead of a methyl group at the 2-position.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-6-5-7-12(9,4)8-14/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKBTVBJRXEGPV-SKDRFNHKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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